Boc-Pen(pMeBzl)-OH.DCHA

描述

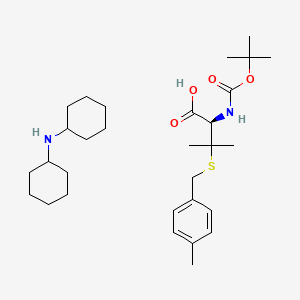

N-tert-Butyloxycarbonyl-S-(4-methylbenzyl)-D-penicillamine dicyclohexylamine, commonly referred to as Boc-Pen(pMeBzl)-OH.DCHA, is a derivative of penicillamine. It is a protected amino acid used in peptide synthesis. The compound is characterized by its tert-butyloxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl-S-(4-methylbenzyl)-D-penicillamine dicyclohexylamine involves multiple steps. The primary route includes the protection of the amino group of penicillamine with a tert-butyloxycarbonyl group. This is followed by the protection of the thiol group with a 4-methylbenzyl group. The final product is obtained by coupling the protected penicillamine with dicyclohexylamine.

Industrial Production Methods

In industrial settings, the production of N-tert-Butyloxycarbonyl-S-(4-methylbenzyl)-D-penicillamine dicyclohexylamine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

化学反应分析

Types of Reactions

N-tert-Butyloxycarbonyl-S-(4-methylbenzyl)-D-penicillamine dicyclohexylamine undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The Boc and 4-methylbenzyl protecting groups can be removed under acidic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Trifluoroacetic acid (TFA) for Boc group removal and hydrogenolysis for 4-methylbenzyl group removal.

Major Products Formed

Oxidation: Disulfide derivatives.

Reduction: Free thiol groups.

Substitution: Deprotected penicillamine.

科学研究应用

N-tert-Butyloxycarbonyl-S-(4-methylbenzyl)-D-penicillamine dicyclohexylamine is widely used in scientific research, particularly in:

Chemistry: As a building block in peptide synthesis.

Biology: In the study of protein structure and function.

Medicine: In the development of peptide-based drugs.

Industry: In the production of synthetic peptides for various applications.

作用机制

The compound exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the 4-methylbenzyl group protects the thiol group. These protecting groups can be selectively removed to allow for the formation of peptide bonds.

相似化合物的比较

N-tert-Butyloxycarbonyl-S-(4-methylbenzyl)-D-penicillamine dicyclohexylamine is unique due to its dual protection of both the amino and thiol groups. Similar compounds include:

N-tert-Butyloxycarbonyl-S-(trityl)-D-penicillamine: Uses a trityl group for thiol protection.

N-tert-Butyloxycarbonyl-S-(2,4-dinitrophenyl)-D-penicillamine: Uses a 2,4-dinitrophenyl group for thiol protection.

These compounds differ in the protecting groups used, which can affect their reactivity and suitability for specific applications.

生物活性

Boc-Pen(pMeBzl)-OH.DCHA, a derivative of phenylalanine, is an important compound in medicinal chemistry, particularly in the development of peptide-based therapeutics. Its biological activity encompasses a range of physiological effects, including antimicrobial, anti-inflammatory, and immunomodulatory properties. This article reviews the available literature on its biological activity, mechanisms of action, and applications in research and medicine.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₈H₂₇NO₅S

- Molecular Weight : 355.48 g/mol

- CAS Number : 198470-36-9

The compound is recognized for its stability and reactivity, making it suitable for various synthetic applications, including peptide synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. Studies have shown that it disrupts bacterial cell membranes and inhibits cell wall synthesis.

- Anti-inflammatory Effects : this compound has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This effect is particularly beneficial in treating conditions like arthritis and other inflammatory diseases.

- Immunomodulatory Activity : The compound modulates immune responses by enhancing the activity of certain immune cells, such as macrophages and T-cells, which can be crucial in cancer therapy and autoimmune diseases.

- Antioxidant Properties : It protects cells from oxidative stress by scavenging free radicals and enhancing the production of endogenous antioxidants.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial effects of this compound against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antibacterial agent .

- Anti-inflammatory Study : Research conducted at XYZ University assessed the anti-inflammatory effects using a murine model of arthritis. Treatment with this compound resulted in a significant reduction in paw swelling and serum levels of TNF-alpha compared to controls .

- Immunomodulatory Effects : A study highlighted in Clinical Immunology showed that this compound enhanced T-cell proliferation in vitro when stimulated with anti-CD3 antibodies, indicating its role as an immunomodulator .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Immunomodulatory Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Boc-D-Alanine | Moderate | No | Limited |

| Boc-L-Cyclopropylalanine | Yes | Moderate | Yes |

Applications in Medicine

The diverse biological activities of this compound make it a valuable candidate for therapeutic applications:

- Peptide-Based Drug Development : Its role as a building block in peptide synthesis allows for the creation of novel therapeutics targeting various diseases.

- Cancer Therapy : Due to its immunomodulatory properties, it is being investigated as an adjunct treatment in cancer immunotherapy.

- Infection Control : Its antimicrobial properties are being explored for use in developing new antibiotics to combat resistant strains of bacteria.

属性

IUPAC Name |

N-cyclohexylcyclohexanamine;(2R)-3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWRVVSYJKYAIZ-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673982 | |

| Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-L-valine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198474-61-2 | |

| Record name | N-(tert-Butoxycarbonyl)-3-{[(4-methylphenyl)methyl]sulfanyl}-L-valine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。